molecular formula C10H11N5O B1663596 Pymetrozine CAS No. 123312-89-0

Pymetrozine

Cat. No.: B1663596
CAS No.: 123312-89-0
M. Wt: 217.23 g/mol
InChI Key: QHMTXANCGGJZRX-SDQBBNPISA-N
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Description

Pymetrozine is a novel insecticide that belongs to the class of pyridine azomethines. It is highly effective against sucking insect pests such as aphids, whiteflies, and planthoppers. This compound is known for its high selectivity, low mammalian toxicity, and safety to birds, fish, and non-target arthropods. It is widely used in integrated pest management programs due to its unique mode of action and environmental safety .

Mechanism of Action

Target of Action

Pymetrozine primarily targets the chordotonal organs in insects . These organs are responsible for monitoring joint position and movement in insects . This compound’s action on these organs is believed to be the primary reason for its insecticidal properties .

Mode of Action

This compound works by blocking the nerve impulses in the chordotonal organs . This blockage results in a disruption of the normal functioning of these organs, leading to the inhibition of feeding in insects . The compound acts as a chordotonal organ TRPV channel modulator . This unique mode of action is responsible for its high selectivity for plant-sucking insects such as aphids, whiteflies, and plant hoppers .

Biochemical Pathways

It is known that the compound interferes with the proper function of neurons and associated cells in the chordotonal organs . This interference leads to the loss of stimulus-related responses in these organs .

Pharmacokinetics

This compound exhibits both contact and systemic activity . It exerts its effects through direct contact with pests and is transported within plants through xylem and phloem . This allows it to be used as a foliar spray and soil treatment for versatile protection of plants . The compound is rapidly absorbed, widely distributed in the body, and extensively metabolized . Unmetabolized parent compound represents approximately 10% of the excreted radiolabel .

Result of Action

The primary result of this compound’s action is the inhibition of feeding in insects . This leads to an immediate feeding inhibition, followed by delayed death through starvation . The compound affects the chordotonal organs in an all-or-none fashion, either eliciting tonic discharges or eliminating spike activity altogether .

Action Environment

This compound is highly active against a variety of pests in different environments . It has shown to provide pest control under variable environmental conditions, both high and low temperatures . The compound appears to have great promise in integrated pest management (IPM) programs due to its high degree of selectivity, low mammalian toxicity, and safety to birds, fish, and non-target arthropods .

Biochemical Analysis

Biochemical Properties

Pymetrozine interacts with various biomolecules, leading to biochemical changes in honey bees . The specific activities of acetylcholinesterase (AChE), carboxylesterase, glutathione S-transferase (GST), and polyphenol oxidase (PPO) were measured in different tissues of surviving foragers after 24 h of treatment .

Cellular Effects

This compound has a significant impact on cell function. It influences cell signaling pathways, gene expression, and cellular metabolism . For example, it affects the activities of some P450 enzymes and increases hepatocellular proliferation .

Molecular Mechanism

The molecular mechanism of this compound’s action is not precisely determined. It appears to act by preventing insects from inserting their stylus into the plant tissue . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is rapidly absorbed, with maximal blood concentrations achieved at 15 minutes and 4 hours, respectively . The labelled material is rapidly excreted via urine (50–75% in 24 hours) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in honey bees, dinotefuran was extremely toxic, while this compound was relatively less toxic (<25 % mortality at the recommended application rates) .

Metabolic Pathways

This compound is involved in various metabolic pathways. Absorbed this compound is extensively metabolized, with unmetabolized parent compound representing approximately 10% of the excreted radiolabel .

Transport and Distribution

This compound is widely distributed within cells and tissues. High concentrations of both triazine- and pyridine-labelled material were found in the liver and kidney .

Subcellular Localization

The subcellular localization of this compound is not precisely known. Given its wide distribution within cells and tissues, it is likely that this compound may be directed to specific compartments or organelles based on its interactions with various biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of pymetrozine involves several key steps:

Industrial Production Methods

Industrial production of this compound typically involves:

Chemical Reactions Analysis

Pymetrozine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pymetrozine has a wide range of scientific research applications:

Comparison with Similar Compounds

Pymetrozine is unique among insecticides due to its specific mode of action and high selectivity for sucking insect pests. Similar compounds include:

Compared to these compounds, this compound is noted for its lower toxicity to non-target organisms and its suitability for use in integrated pest management programs.

Properties

CAS No.

123312-89-0

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

6-methyl-4-[(Z)-pyridin-3-ylmethylideneamino]-2,5-dihydro-1,2,4-triazin-3-one

InChI

InChI=1S/C10H11N5O/c1-8-7-15(10(16)14-13-8)12-6-9-3-2-4-11-5-9/h2-6H,7H2,1H3,(H,14,16)/b12-6-

InChI Key

QHMTXANCGGJZRX-SDQBBNPISA-N

Isomeric SMILES

CC1=NNC(=O)N(C1)/N=C\C2=CN=CC=C2

SMILES

CC1=NNC(=O)N(C1)N=CC2=CN=CC=C2

Canonical SMILES

CC1=NNC(=O)N(C1)N=CC2=CN=CC=C2

Color/Form

Colorless crystals

density

1.36 @ 20 °C

melting_point

217 °C

123312-89-0

Pictograms

Health Hazard

shelf_life

Stable in air.

solubility

In ethanol, 2.25;  in hexane <0.001 (both g/l @ 20 °C)
In water, 290 mg/l @ 25 °C

Synonyms

pymetrozine

vapor_pressure

<3X10-8 mm Hg @ 25 °C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 164 g of 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine hydrochloride in 500 ml methanol a 50% NaOH solution is added until a pH of 6 is reached. Now 486 g of a solution containing 22% 3-pyridinaldehyde in water is added maintaining a temperature below 70° C. After the addition is completed the reaction mixture is kept at 65° C. for two hours. Then the suspension is cooled to about 5° C., filtered and dried to yield the title compound.
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Synthesis routes and methods II

Procedure details

26.8 g (0.25 mole) of pyridine-3-carbaldehyde and 1 drop of concentrated HCl are added at 60° C. to 32 g (0.25 mole) of 2,3,4,5-tetrahydro-3-oxo-4-amino-6-methyl-1,2,4-triazine dissolved in 250 ml of ethanol. After boiling for half an hour under reflux, the reaction mixture is cooled and the solid portion is isolated by filtration, washed with ether and dried to give the title compound of formula ##STR22## in the form of a colourless solid; m.p. 227°-228° C.; yield: 48 g (90 %).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mode of action of Pymetrozin?

A1: While the precise mechanism remains unclear, research suggests Pymetrozin affects the nervous system of insects. Studies on the femoral chordotonal organ (fCO) in stick insects (Carausius morosus) demonstrate that Pymetrozin induces tonic activity in position- and velocity-sensitive neurons, rendering them unresponsive to stimuli over time []. This effect was observed regardless of fCO stimulation or pre-tension. Similar effects were seen in Drosophila melanogaster, impacting their locomotion [].

Q2: Which insect species are primarily affected by Pymetrozin?

A2: Pymetrozin demonstrates effectiveness against aphids, notably the black bean aphid (Aphis fabae) []. Research indicates it does not directly kill the aphids but causes leg and stylet extension, leading to immobilization and eventual death from starvation [].

Q3: Does Pymetrozin target specific ion channels in insects?

A3: Research suggests Pymetrozin does not directly target known mechanosensory ion channels like NompC, Nanchung, and Inactive in the Johnston's organ (a type of chordotonal organ) in Drosophila melanogaster []. This finding was corroborated in similar experiments on stick insects.

Q4: What is known about the chemical structure of Pymetrozin?

A4: Unfortunately, specific details about the molecular formula, weight, and spectroscopic data of Pymetrozin are not provided in the provided research papers.

Q5: Are there any concerns regarding Pymetrozin residues in crops?

A5: Research on cucumber (cv. Daminus) treated with Pymetrozin (Chess, WG50) at rates of 0.5 and 1.0 kg/ha showed a rapid decline in residue levels []. After three days, residues were minimal, and none were detected after four days, suggesting a low risk of significant residues in cucumbers [].

Q6: Is there evidence of insect resistance developing against Pymetrozin?

A6: While the provided research doesn't explicitly address Pymetrozin resistance, a study on a lambda-cyhalothrin-resistant strain of Bemisia tabaci (Genn) revealed no cross-resistance with Pymetrozin []. This suggests Pymetrozin might be a valuable tool for managing populations resistant to other insecticide classes.

Q7: How does Pymetrozin compare to other insecticides in integrated pest management programs?

A7: Research suggests Pymetrozin could be integrated into IPM strategies for whitefly control []. Its compatibility with the parasitoid Eretmocerus orientalis [] highlights its potential in biological control programs. A study on eggplant pests found Pymetrozin (Plenum 50WG) to be effective against sucking insects, with minimal impact on the predatory ladybird beetle compared to other insecticides [].

Q8: Are there any plant-based alternatives to Pymetrozin with similar efficacy?

A8: Studies compared the effects of Pymetrozin with botanical extracts like Fumaria parviflora, Teucrium polium, Calotropis procera, and Thymus vulgaris on Bemisia tabaci [, , , , ]. Results indicate that while these extracts demonstrate insecticidal properties, Pymetrozin exhibits comparable or, in some cases, greater efficacy in affecting whitefly biological parameters.

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